molecular formula C17H28N2O2 B11705846 adamantanyl-N-(2-morpholin-4-ylethyl)carboxamide

adamantanyl-N-(2-morpholin-4-ylethyl)carboxamide

Cat. No.: B11705846
M. Wt: 292.4 g/mol
InChI Key: FTDAWJGUOPEVEB-UHFFFAOYSA-N
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Description

Adamantanyl-N-(2-morpholin-4-ylethyl)carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl-N-(2-morpholin-4-ylethyl)carboxamide typically involves the reaction of adamantanecarboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl-N-(2-morpholin-4-ylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of adamantanyl-N-(2-morpholin-4-ylethyl)carboxylic acid or ketones.

    Reduction: Formation of adamantanyl-N-(2-morpholin-4-ylethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Adamantanyl-N-(2-morpholin-4-ylethyl)carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an antiviral agent or in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of adamantanyl-N-(2-morpholin-4-ylethyl)carboxamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the morpholine ring and carboxamide group facilitate binding to biological targets. The compound may inhibit enzymes or receptors involved in viral replication or other biological processes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide, which have various pharmaceutical applications.

Uniqueness

Adamantanyl-N-(2-morpholin-4-ylethyl)carboxamide is unique due to the combination of the adamantane core and the morpholine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H28N2O2/c20-16(18-1-2-19-3-5-21-6-4-19)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H,18,20)

InChI Key

FTDAWJGUOPEVEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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